molecular formula C19H23N3O2 B12169997 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B12169997
M. Wt: 325.4 g/mol
InChI Key: RTHLYDAEPIVSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is an organic compound that features both pyrrole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.

    Formation of the Indole Moiety: The indole ring is synthesized by reacting 4-methoxyindole with suitable reagents.

    Coupling Reaction: The final step involves coupling the pyrrole and indole moieties through an acetamide linkage. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and indole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
  • 2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde

Uniqueness

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to its dual pyrrole and indole structure, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C19H23N3O2/c1-14-7-8-15(2)22(14)13-19(23)20-10-12-21-11-9-16-17(21)5-4-6-18(16)24-3/h4-9,11H,10,12-13H2,1-3H3,(H,20,23)

InChI Key

RTHLYDAEPIVSHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NCCN2C=CC3=C2C=CC=C3OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.